molecular formula C14H15NO3 B1267298 (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol CAS No. 243640-27-9

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol

Cat. No.: B1267298
CAS No.: 243640-27-9
M. Wt: 245.27 g/mol
InChI Key: IRFMPRSXHIYMRM-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is a bifunctional aromatic alcohol featuring a 2,3-dimethoxyphenyl group linked to a 4-pyridinyl moiety via a hydroxymethyl bridge. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol (CAS: 88686-30-0) . The compound’s structure combines electron-rich aromatic systems (methoxy groups on the phenyl ring) with the hydrogen-bonding capacity of the pyridine and alcohol groups, making it a versatile intermediate in medicinal chemistry. It is primarily utilized in research settings for synthesizing receptor-targeted molecules, particularly serotonin (5-HT) receptor modulators .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-9,13,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFMPRSXHIYMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310921
Record name (2,3-dimethoxyphenyl)(4-pyridinyl)methanol
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Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243640-27-9
Record name α-(2,3-Dimethoxyphenyl)-4-pyridinemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2,3-dimethoxyphenyl)(4-pyridinyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridinemethanol, α-(2,3-dimethoxyphenyl)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol typically involves the reaction of (2,3-dimethoxyphenyl)boronic acid with 4-pyridinecarboxaldehyde in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Notable applications include:

  • Anticancer Activity: Studies have indicated that (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell survival and proliferation .
  • Antimicrobial Properties: Preliminary research suggests that this compound may possess antimicrobial activity against specific pathogens, although detailed efficacy studies are still ongoing .
  • Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Biochemical Research

This compound serves as a valuable tool for studying biochemical interactions:

  • Enzyme Inhibition Studies: Its structural characteristics make it a candidate for investigating enzyme inhibition, particularly in drug metabolism pathways involving cytochrome P450 enzymes.
  • Protein-Ligand Interaction Studies: The compound is utilized to explore binding affinities and interaction dynamics with various proteins, contributing to the understanding of drug design and efficacy.

Materials Science

The unique properties of this compound allow for its use in materials science:

  • Synthesis of Novel Polymers: It acts as a building block for creating new polymeric materials with enhanced properties, such as increased thermal stability and chemical resistance.
  • Development of Coatings: The compound's chemical structure enables its application in creating coatings that provide protective barriers against environmental degradation.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the anticancer effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being confirmed through flow cytometry analysis.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107525
205060

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacteria.

BacteriaMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are likely mediated through its ability to form hydrogen bonds and π-π interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol with structurally related compounds, emphasizing differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula MW (g/mol) Key Structural Features Biological Activity/Applications References
This compound C₁₄H₁₅NO₃ 245.28 - 2,3-Dimethoxyphenyl
- 4-Pyridinyl
- Hydroxymethyl bridge
Intermediate for serotonin receptor modulators; limited direct activity reported
(S)-(2,3-Dimethoxyphenyl)(1-(4-fluorophenethyl)piperidin-4-yl)methanol C₂₂H₂₈FNO₃ 373.46 - Fluorophenyl-ethyl-piperidine extension
- Chiral center
Potent 5-HT2A receptor antagonist; investigated for depression and bipolar disorder
7-(1-(2,3-Dimethoxyphenyl)-4-(dimethylamino)-2-(2,6-dimethylpyridin-4-yl)-2-hydroxybutyl)-6-methoxy-2-naphthonitrile C₃₃H₃₄N₄O₄ 574.65 - Naphthonitrile core
- Dimethylamino and dimethylpyridinyl substituents
Anti-tuberculosis candidate (analogue of bedaquiline); improved lipophilicity and membrane affinity
1-BUTANONE, 1-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-3-(4-PYRIDINYL)- C₁₇H₁₉NO₄ 301.34 - Butanone backbone
- Hydroxy group at C3
Structural flexibility for probing hydrogen-bonding interactions; no reported bioactivity
(2,3-Dimethoxyphenyl)(4-methylpyridin-3-yl)methanone C₁₅H₁₅NO₃ 257.29 - Ketone instead of alcohol
- 4-Methylpyridinyl
Reduced hydrogen-bonding capacity; used in kinase inhibitor synthesis

Key Findings from Comparisons

Impact of Substituents on Bioactivity: The addition of a fluorophenyl-piperidine moiety (as in the S-enantiomer in ) enhances 5-HT2A receptor binding affinity due to increased steric bulk and lipophilicity. This modification is critical for central nervous system (CNS) penetration, unlike the parent compound, which lacks such targeting. Replacement of the hydroxymethyl group with a ketone (e.g., in C₁₅H₁₅NO₃ ) eliminates hydrogen-bond donor capacity, reducing interactions with polar receptor residues but improving metabolic stability.

Role of Heterocyclic Extensions :

  • The naphthonitrile -containing derivative (C₃₃H₃₄N₄O₄ ) demonstrates enhanced cytotoxicity against Mycobacterium tuberculosis due to its extended aromatic system, which facilitates DNA intercalation.

Biological Activity

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is a compound with significant potential in various biological applications. Its structure, characterized by a dimethoxyphenyl group and a pyridinyl moiety, suggests diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₅NO₃
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 243640-27-9

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cholinesterase and carbonic anhydrase, which are crucial for neurotransmission and acid-base balance, respectively .
  • Receptor Interaction : It may interact with serotonin receptors, influencing neurotransmission and potentially affecting mood and cognition .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that this compound has antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, although the specific mechanisms require further investigation.
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces cytokine levels in vitro

Case Study: Anticancer Activity

In a study published in Organic & Biomolecular Chemistry, this compound was tested on various cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with a notable induction of apoptosis as evidenced by increased caspase-3 activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution properties. Studies indicate that the compound is metabolized by cytochrome P450 enzymes, which could influence its efficacy and safety profile in therapeutic applications .

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